N-1,1'-biphenyl-4-yl-2-chloroacetamide

Description

BenchChem offers high-quality N-1,1'-biphenyl-4-yl-2-chloroacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-1,1'-biphenyl-4-yl-2-chloroacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

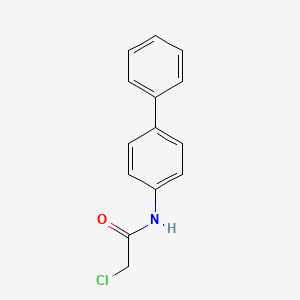

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(4-phenylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO/c15-10-14(17)16-13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDXDZLUJUXGKJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50366800 | |

| Record name | N-1,1'-biphenyl-4-yl-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3289-77-8 | |

| Record name | N-1,1'-biphenyl-4-yl-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Molecular weight and structure of N-(4-biphenylyl)-2-chloroacetamide

An In-depth Technical Guide to the Molecular Weight and Structure of N-(4-biphenylyl)-2-chloroacetamide

Introduction

N-(4-biphenylyl)-2-chloroacetamide, a member of the N-aryl-2-chloroacetamide class of compounds, represents a significant scaffold in contemporary chemical and pharmaceutical research. Its structure, featuring a biphenyl moiety linked to a reactive chloroacetamide group, makes it a valuable synthetic intermediate and a pharmacophore of interest. The broader class of α-chloroacetamide derivatives is recognized for a wide spectrum of biological activities, including potential anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide offers a detailed examination of the molecular and structural characteristics of N-(4-biphenylyl)-2-chloroacetamide, providing foundational knowledge for researchers engaged in its synthesis, characterization, and application in drug discovery and development.

Molecular Properties and Structural Identification

The fundamental identity of a chemical compound is established by its molecular formula and weight, alongside unique identifiers that ensure unambiguous referencing in scientific literature and databases. N-(4-biphenylyl)-2-chloroacetamide is precisely defined by these parameters, which are summarized below.

| Property | Value | Source |

| Chemical Formula | C₁₄H₁₂ClNO | [3] |

| Molecular Weight | 245.70 g/mol | [3] |

| CAS Number | 3289-77-8 | [4] |

| IUPAC Name | N-([1,1'-biphenyl]-4-yl)-2-chloroacetamide | [4] |

| InChI Key | IDXDZLUJUXGKJZ-UHFFFAOYSA-N | [4] |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)CCl | |

| Physical Form | Solid | [4] |

The structure consists of a central acetamide linker connecting a biphenyl ring system to a reactive chloromethyl group. This arrangement provides a basis for systematic modifications to enhance potency, selectivity, and pharmacokinetic profiles in drug design.[1]

Caption: Chemical structure of N-(4-biphenylyl)-2-chloroacetamide.

Synthetic Methodology

The synthesis of N-(4-biphenylyl)-2-chloroacetamide is typically achieved through the acylation of 4-aminobiphenyl. This nucleophilic acyl substitution reaction is a robust and well-established method for forming amide bonds. The causality behind this choice of reaction is the high reactivity of the acid chloride (chloroacetyl chloride) toward the primary amine (4-aminobiphenyl), leading to an efficient and often high-yielding transformation.

Experimental Protocol: Synthesis via Acylation

This protocol describes a general method for the synthesis of N-aryl acetamides, adapted for N-(4-biphenylyl)-2-chloroacetamide.[5]

-

Reactant Preparation: In a round-bottom flask, dissolve 4-aminobiphenyl (1 equivalent) in a suitable aprotic solvent such as dioxane or dichloromethane (DCM).[5][6] The choice of an aprotic solvent is critical to prevent unwanted side reactions with the highly reactive chloroacetyl chloride.

-

Base Addition: Add a tertiary amine base, such as triethylamine (Et₃N) (1 equivalent), to the solution.[5] The base acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.

-

Acylation: Cool the mixture in an ice bath. Add chloroacetyl chloride (1 equivalent) dropwise to the stirred solution. Maintaining a low temperature is essential to control the exothermic nature of the reaction.

-

Reaction Progression: Allow the reaction to stir at room temperature for several hours (typically 3-13 hours) until completion, which can be monitored by Thin Layer Chromatography (TLC).[5][6]

-

Workup and Purification: Upon completion, the reaction mixture is typically washed with water to remove the triethylamine hydrochloride salt and any excess base. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol) to yield pure N-(4-biphenylyl)-2-chloroacetamide.

Caption: Workflow for the synthesis of N-(4-biphenylyl)-2-chloroacetamide.

Structural and Molecular Weight Characterization

The identity and purity of the synthesized N-(4-biphenylyl)-2-chloroacetamide must be rigorously confirmed using a suite of analytical techniques. Each method provides a piece of the structural puzzle, and together they form a self-validating system of characterization.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for determining the molecular weight of a compound. For N-(4-biphenylyl)-2-chloroacetamide, high-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming its elemental composition.

-

Expected Result: In positive-ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed. Given the isotopic abundance of Chlorine (³⁵Cl and ³⁷Cl), a characteristic isotopic pattern is expected.

-

Data Interpretation: The presence of two major peaks separated by approximately 2 m/z units in a ~3:1 ratio is a hallmark of a monochlorinated compound, providing strong evidence for the structure.[7]

| Ion | Formula | Calculated m/z (³⁵Cl) | Calculated m/z (³⁷Cl) |

| [M+H]⁺ | [C₁₄H₁₃ClNO]⁺ | 246.0680 | 248.0651 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum will show distinct signals for each unique proton environment.

-

Aromatic Protons (Biphenyl): A complex series of multiplets would be expected in the aromatic region (~7.3-7.8 ppm) corresponding to the 9 protons of the biphenyl group.

-

Amide Proton (-NH-): A broad singlet is anticipated, typically downfield (~8.0-9.5 ppm), due to the deshielding effect of the adjacent carbonyl group. Its chemical shift can be concentration and solvent dependent.

-

Methylene Protons (-CH₂Cl): A sharp singlet would appear around 4.0-4.5 ppm.[8] The significant downfield shift from a typical alkyl proton is caused by the strong electron-withdrawing effects of both the adjacent chlorine atom and the carbonyl group.[8]

-

-

¹³C NMR: The carbon NMR spectrum confirms the number of unique carbon environments.

-

Carbonyl Carbon (-C=O): A signal in the range of 165-170 ppm.

-

Biphenyl Carbons: Multiple signals in the aromatic region (120-145 ppm).

-

Methylene Carbon (-CH₂Cl): A signal around 40-45 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

N-H Stretch: A sharp to medium absorption band around 3300-3400 cm⁻¹.

-

C=O Stretch (Amide I): A strong, sharp absorption band around 1660-1680 cm⁻¹.

-

C-H Stretch (Aromatic): Signals typically appear above 3000 cm⁻¹.

-

C-Cl Stretch: An absorption in the fingerprint region, typically 600-800 cm⁻¹.

Caption: Workflow for the analytical characterization of the compound.

Conclusion

N-(4-biphenylyl)-2-chloroacetamide is a well-defined molecule whose molecular weight and structure are readily confirmed through standard analytical methodologies. Its synthesis is straightforward, relying on fundamental organic reactions. As a versatile chemical building block, it holds considerable potential for the development of novel therapeutic agents, making a thorough understanding of its core properties essential for researchers in medicinal chemistry and drug development. The combination of mass spectrometry, NMR, and IR spectroscopy provides a robust and self-validating framework for its unequivocal identification and quality control.

References

- OICC Press. Supplementary Information. Available from: https://www.oiccpress.com/Uploads/Download/20210921/61494a34e8932.pdf

- PubChem. N-(4-acetylphenyl)-2-chloroacetamide. National Center for Biotechnology Information. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/735939

- Arora, M.

- ChemicalBook. N-(4-BENZYLOXY-PHENYL)-2-CHLORO-ACETAMIDE synthesis. Available from: https://www.chemicalbook.com/synthesis/19514-92-2.htm

- ResearchGate. (a) Synthesis of N-(4-acetylphenyl)-2-chloroacetamide (2). (i).... Available from: https://www.researchgate.net/figure/a-Synthesis-of-N-4-acetylphenyl-2-chloroacetamide-2-i-ClCH2COCl-K2CO3-DCM-rt-3_fig2_352378902

- Santa Cruz Biotechnology. N-Biphenyl-2-yl-2-chloro-acetamide. Available from: https://www.scbt.com/p/n-biphenyl-2-yl-2-chloro-acetamide-23088-28-0

- Santa Cruz Biotechnology. N-(4-Acetylamino-2-chloro-phenyl)-2-chloroacetamide. Available from: https://www.scbt.com/p/n-4-acetylamino-2-chloro-phenyl-2-chloroacetamide-122453-73-0

- ChemScene. N-(4-(Benzyloxy)phenyl)-2-chloroacetamide. Available from: https://www.chemscene.com/products/N-(4-(Benzyloxy)phenyl)-2-chloroacetamide-CS-0171395.html

- Stratech Scientific. N-(4-Chlorophenyl)-2-chloroacetamide, min 98%, 100 mg. Available from: https://www.stratech.co.uk/product/n-4-chlorophenyl-2-chloroacetamide-min-98-100-mg/

- Sigma-Aldrich. N-(4-ACETYLAMINO-PHENYL)-2-CHLORO-ACETAMIDE AldrichCPR. Available from: https://www.sigmaaldrich.com/US/en/product/aldrich/s48888

- Matrix Fine Chemicals. N-(4-CHLOROPHENYL)ACETAMIDE | CAS 539-03-7. Available from: https://matrix-fine-chemicals.com/product/n-4-chlorophenyl-acetamide-cas-539-03-7

- PubChem. Chloroacetamide. National Center for Biotechnology Information. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/Chloroacetamide

- Tokyo Chemical Industry Co., Ltd. 2-Chloro-N-(4-chlorophenyl)acetamide | 3289-75-6. Available from: https://www.tcichemicals.com/IN/en/p/C3979

- Wikipedia. Chloroacetamide. Available from: https://en.wikipedia.org/wiki/Chloroacetamide

- Sigma-Aldrich. N-([1,1'-Biphenyl]-4-yl)-2-chloroacetamide. Available from: https://www.sigmaaldrich.com/US/en/product/aldrich/cds023249

- BenchChem. Application Notes and Protocols for Chloroacetamide Derivatives in Medicinal Chemistry. Available from: https://www.benchchem.

- Arkivoc. A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2.... Available from: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2009/11/

- Semantic Scholar. Synthesis of some aromatic chloro acetamide from aromatic amines compounds, and (Z) -5.... Available from: https://www.semanticscholar.org/paper/Synthesis-of-some-aromatic-chloro-acetamide-from-Al-Majedy/1638337728f35213d288d6c757c617b7b1349f57

- ChemicalBook. N-(4-Chlorophenyl)-2-chloroacetamide | 3289-75-6. Available from: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9263728.htm

- Sigma-Aldrich. 2-Chloroacetamide = 98.0 HPLC 79-07-2. Available from: https://www.sigmaaldrich.com/US/en/product/sial/279601

- Guidechem. 2-CHLORO-N-METHYL-N-PHENYLACETAMIDE 2620-05-5 wiki. Available from: https://www.guidechem.com/wiki/2-chloro-n-methyl-n-phenylacetamide-2620-05-5.html

- The Royal Society of Chemistry. Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Available from: https://www.rsc.

- NIST. Acetamide, N-(4-chlorophenyl)-. NIST WebBook. Available from: https://webbook.nist.gov/cgi/cbook.cgi?ID=C539037&Mask=200

- ChemicalBook. N-1,1''-BIPHENYL-4-YL-2-CHLOROACETAMIDE CAS. Available from: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7263730.htm

- Fisher Scientific. SAFETY DATA SHEET. Available from: https://www.fishersci.com/sds/00861/A0148415

- ATB (Automated Topology Builder). 2-Chloroacetamide | C2H4ClNO | MD Topology | NMR | X-Ray.

- PMC. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. National Center for Biotechnology Information. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6443720/

- BenchChem. Application Note: Mass Spectrometry Analysis of N-(2-Aminopyrimidin-4-yl)acetamide Fragmentation. Available from: https://www.benchchem.

- SciELO South Africa. Utilisation of bis-chloroacetamide derivative in the synthesis of new biologically active sulfide compounds. Available from: http://www.scielo.org.za/scielo.php?script=sci_arttext&pid=S0379-43502022000100014

- Study.com. The 1H NMR spectrum of 2-chloroacetamide (ClCH2CONH2) shows three signals at 4.02, 7.35, and 7.60.... Available from: https://homework.study.com/explanation/the-1-h-nmr-spectrum-of-2-chloroacetamide-clch2conh2-shows-three-signals-at-4-02-7-35-and-7-60-ppm-what-protons-give-rise-to-each-signal-explain-why-three-signals-are-observed.html

- CORE. Screening a Combinatorial Library Based on the Fungal Natural Product 3-Chloro-4-hydroxyphenylacetamide using FTICR mass spect. Available from: https://core.ac.uk/download/pdf/1633189.pdf

- MDPI. Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. Available from: https://www.mdpi.com/1420-3049/28/21/7269

- Santa Cruz Biotechnology. 2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide. Available from: https://www.scbt.com/p/2-chloro-n-4-methoxyphenyl-2-phenylacetamide-10295-48-4

- GovInfo. EPA/NIH Mass Spectral Data Base. Available from: https://www.govinfo.gov/content/pkg/GOVPUB-C13-e7f53673ac85734208a78e1e19dc401c/pdf/GOVPUB-C13-e7f53673ac85734208a78e1e19dc401c.pdf

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Utilisation of bis-chloroacetamide derivative in the synthesis of new biologically active sulfide compounds [scielo.org.za]

- 3. N-Biphenyl-2-yl-2-chloro-acetamide | CAS 23088-28-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. N-([1,1'-Biphenyl]-4-yl)-2-chloroacetamide | 3289-77-8 [sigmaaldrich.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. homework.study.com [homework.study.com]

Covalent Locking of Cryptic Pockets: Mechanism of Action for Biphenyl-Based Chloroacetamide Inhibitors

Executive Summary

This technical guide details the mechanism of action (MoA) for biphenyl-based chloroacetamide inhibitors, a class of targeted covalent inhibitors (TCIs) designed to drug "undruggable" cryptic pockets. While traditional drug discovery focuses on competitive inhibition at active sites, these molecules exploit a two-step "Anchor-and-Lock" mechanism. The biphenyl scaffold acts as a hydrophobic anchor, navigating deep lipid-binding pockets (specifically the palmitate-binding pocket of TEAD transcription factors), while the chloroacetamide warhead executes a specific nucleophilic attack on a conserved cysteine residue. This guide provides the chemical rationale, structural biology, and validation protocols required to develop and characterize these potent chemical biology tools.

Chemical Basis of Inhibition: The "Anchor-and-Lock" Model

The efficacy of biphenyl-based chloroacetamides relies on the synergy between non-covalent affinity and covalent reactivity. This mechanism is distinct from reversible competitive inhibition and follows second-order kinetics (

The Hydrophobic Anchor (The Biphenyl Scaffold)

-

Function: Specificity and Residence Time (

). -

Mechanism: The biphenyl moiety mimics the aliphatic chain of endogenous lipids (e.g., palmitate). In targets like the TEAD family of transcription factors, a deep, hydrophobic central pocket normally accommodates a palmitic acid molecule required for protein stability.

-

Interaction: The biphenyl rings engage in extensive Van der Waals interactions and

-stacking within this cryptic pocket, effectively "anchoring" the molecule and positioning the warhead.

The Electrophilic Warhead (The Chloroacetamide)[1]

-

Function: Irreversible Inactivation (

). -

Mechanism: Chloroacetamides are moderate electrophiles. Unlike highly reactive acrylamides (Michael acceptors), chloroacetamides react via a classic bimolecular nucleophilic substitution (

) . -

Target: A specific, non-catalytic cysteine residue (e.g., Cys359 in TEAD2) located adjacent to the hydrophobic pocket.

The Reaction Coordinate

The reaction proceeds through a distinct two-step pathway:

-

Recognition: The inhibitor binds reversibly to the target (

), governed by the dissociation constant -

Alkylation: The thiolate anion of the cysteine attacks the

-carbon of the chloroacetamide, displacing the chloride ion (

Visualization: Molecular Mechanism Pathway

Caption: The two-step "Anchor-and-Lock" mechanism illustrating the transition from reversible hydrophobic binding to irreversible cysteine alkylation.

Target Engagement Case Study: TEAD Transcription Factors

The most authoritative application of this mechanism is the inhibition of the Hippo Pathway via TEAD proteins .

-

Biological Context: TEADs are transcription factors that bind YAP/TAZ to drive oncogenic gene expression.[1][2][3] TEADs undergo auto-palmitoylation at a conserved cysteine, which stabilizes the protein structure.

-

Inhibitor Action:

-

The biphenyl group enters the central palmitate-binding pocket.

-

The chloroacetamide reacts with the conserved Cysteine (e.g., Cys359, Cys367 depending on isoform).

-

Consequence: The covalent adduct sterically occludes the pocket, preventing endogenous palmitoylation. This destabilizes TEAD or allosterically induces a conformational change that prevents YAP binding.

-

Experimental Validation Protocols

To validate this mechanism, researchers must prove covalency (mass shift) and kinetic efficiency (time-dependence).

Protocol A: Intact Protein Mass Spectrometry (Proof of Covalency)

Objective: Detect the precise mass increase corresponding to the inhibitor adduct minus the leaving group (HCl).

-

Protein Prep: Dilute purified Target Protein (e.g., TEAD2-LBD) to 10 µM in reaction buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

-

Incubation: Add Inhibitor (at 10x molar excess, 100 µM) and incubate at room temperature for 1 to 4 hours.

-

Control: Incubate Protein with DMSO only.

-

-

Quenching: Quench reaction with 0.1% Formic Acid.

-

LC-MS Analysis: Inject onto a C4 reverse-phase column coupled to a Q-TOF mass spectrometer.

-

Deconvolution: Deconvolute the raw charge envelope to neutral mass.

-

Success Criterion: A mass shift of +[MW_Inhibitor - 36.46 Da] (Loss of HCl).

-

Note: If the shift equals the full MW of the inhibitor, it suggests non-covalent binding or incorrect adduct formation (no Cl displacement).

-

Protocol B: Determination of (Time-Dependent Inhibition)

Objective: Quantify the potency of the covalent inhibitor.[4] Standard

-

Plate Setup: Prepare a 96-well plate with Target Protein (5 nM).

-

Inhibitor Dilution: Prepare a 3-fold serial dilution of the inhibitor (e.g., 10 µM down to 1 nM).

-

Time-Course Incubation:

-

Incubate protein and inhibitor for varying times (

): 0, 15, 30, 60, 120 minutes.

-

-

Activity Readout: At each time point, add a reporter probe (e.g., a fluorescent polarization probe that competes for the pocket or a substrate for enzymatic targets). Measure activity/binding (

). -

Data Analysis:

-

Calculate

for each inhibitor concentration -

Plot

vs. -

Output: The ratio

(

-

Visualization: Validation Workflow

Caption: Dual-stream validation workflow ensuring both structural modification (MS) and kinetic potency (k_inact/KI).

Pharmacodynamics & Limitations

The "Glutathione Sponge" Risk

Chloroacetamides are intrinsically more reactive than acrylamides. A major risk in drug development is the rapid depletion of the inhibitor by cellular glutathione (GSH), which contains a highly nucleophilic cysteine.

-

Mitigation: The "Anchor" (biphenyl) must drive a very low

(high affinity) to ensure the drug binds the target before it is scavenged by cytosolic GSH. -

Selectivity Assay: Perform a GSH-stability assay (incubate inhibitor with 5 mM GSH and monitor half-life via LC-MS).

Selectivity Profiling

Because the warhead targets Cysteine, off-target alkylation is a concern.

-

Activity-Based Protein Profiling (ABPP): Use a desthiobiotin-tagged probe to pull down all alkylated proteins in a cell lysate to assess the proteome-wide selectivity of the biphenyl chloroacetamide.

References

-

Breslow, R., et al. "Chloroacetamide Fragment Library Screening Identifies New Scaffolds for Covalent Inhibition of the TEAD[2][3][5]·YAP1 Interaction." RSC Medicinal Chemistry, 2021.

-

Noland, C.L., et al. "Palmitoylation of TEAD Transcription Factors is Required for Their Stability and Function." Structure, 2016.

-

Strelow, J.M. "A Perspective on the Kinetics of Covalent Dereplication and Discovery." SLAS Discovery, 2017.

-

Backus, K.M., et al. "Proteome-wide Covalent Ligand Discovery in Native Biological Systems." Nature, 2016.

-

Singh, J., et al. "The Resurgence of Covalent Drugs." Nature Reviews Drug Discovery, 2011.

Sources

- 1. TEAD-targeting small molecules induce a cofactor switch to regulate the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. kinact / KI Assay for Irreversible Covalent Compounds | Domainex [domainex.co.uk]

- 5. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

The Pharmacophore of N-1,1'-biphenyl-4-yl-2-chloroacetamide: A Technical Guide to Covalent Inhibition and Scaffold Derivatization

Executive Summary

N-1,1'-biphenyl-4-yl-2-chloroacetamide represents a dual-function chemical entity in drug discovery: it serves as both a reactive covalent probe and a pivotal intermediate for generating high-affinity non-covalent inhibitors.[1] Its structure combines a lipophilic biphenyl "anchor" that facilitates membrane penetration and hydrophobic pocket binding, with an electrophilic

This guide analyzes the therapeutic utility of this scaffold, specifically focusing on its derivatives as Acetylcholinesterase (AChE) inhibitors for Alzheimer's disease and as antimicrobial agents .[1] It provides validated protocols for synthesis and biological evaluation, emphasizing the transition from a toxic electrophile to a targeted therapeutic agent.[1]

Chemical Architecture & Mechanism

The molecule functions through two distinct mechanisms depending on its derivatization state:

-

The Parent Scaffold (Covalent Warhead): The

-chloroacetamide moiety is a mild alkylating agent.[1] It reacts via an -

The Derivatives (Non-Covalent Ligands): When the chlorine is displaced by secondary amines (e.g., piperazine, morpholine), the "warhead" is deactivated, and the molecule becomes a lipophilic linker. These derivatives bind to the Peripheral Anionic Site (PAS) of AChE, preventing

-amyloid aggregation.

Structural Logic[1][2]

-

Biphenyl System: Provides

- -

Amide Linker: Offers hydrogen bonding capability (H-bond donor/acceptor).[1]

-

Methylene Bridge: Allows conformational flexibility between the aromatic anchor and the functional headgroup.[1]

Visualization: Mechanism of Action

The following diagram illustrates the dual pathway: direct covalent inhibition by the parent molecule versus the synthesis of bioactive amino-derivatives.

Caption: Dual pathway showing direct covalent protein modification (top) and conversion to non-covalent AChE inhibitors (bottom).[1]

Therapeutic Applications

A. Neurological Disorders (Alzheimer's Disease)

The most significant therapeutic potential lies in derivatives where the chlorine is substituted with bulky amines.[1] These compounds act as Dual Binding Site AChE Inhibitors .[1]

-

Mechanism: The biphenyl group binds to the peripheral anionic site (PAS), while the amine group interacts with the catalytic active site (CAS).

-

Efficacy: Derivatives have shown

values in the nanomolar range (0.14 - 5.5

B. Antimicrobial Activity

The parent chloroacetamide and its hydrazide derivatives exhibit broad-spectrum activity against Gram-positive bacteria (S. aureus, B. subtilis).[1]

-

Mechanism: Alkylation of essential bacterial enzymes (e.g., MurA or thiol-dependent proteases).[1]

-

Data: High lipophilicity allows rapid penetration of the bacterial cell wall [3].[1]

C. Anticancer Potential

Biphenyl acetamides induce oxidative stress in cancer cells.[1]

-

Mechanism: ROS generation leading to mitochondrial dysfunction and apoptosis [4, 5].[1]

Experimental Protocols

Protocol A: Synthesis of N-(biphenyl-4-yl)-2-chloroacetamide

Rationale: This reaction uses the Schotten-Baumann condition to prevent di-acylation and manage the exotherm of the acid chloride.[1]

Materials: 4-Aminobiphenyl (1.0 eq), Chloroacetyl chloride (1.2 eq), Triethylamine (1.5 eq), Dichloromethane (DCM, anhydrous).[1]

-

Dissolution: Dissolve 4-aminobiphenyl (10 mmol) in 50 mL anhydrous DCM in a round-bottom flask.

-

Base Addition: Add Triethylamine (15 mmol) and cool the mixture to 0°C using an ice bath.

-

Acylation: Add Chloroacetyl chloride (12 mmol) dropwise over 30 minutes. Critical: Maintain temperature < 5°C to prevent side reactions.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:Ethyl Acetate 7:3).

-

Workup: Wash the organic layer with water (2 x 30 mL), 1M HCl (to remove unreacted amine), and saturated

.[1] -

Purification: Dry over

, evaporate solvent. Recrystallize from Ethanol.[1][4]-

Expected Yield: 75-85%.

-

Characterization: Melting point ~125-128°C.

-

Protocol B: Ellman’s Assay for AChE Inhibition

Rationale: This colorimetric assay measures the rate of production of thiocholine as acetylthiocholine is hydrolyzed.[1] It is the gold standard for validating the efficacy of the derivatives.

Materials: Acetylcholinesterase (AChE, from electric eel), Acetylthiocholine iodide (ATCI), 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB), Phosphate Buffer (pH 8.0).[1]

-

Preparation:

-

Dissolve test compounds in DMSO (stock 10 mM). Dilute with buffer to final concentrations (

to -

Prepare DTNB solution (10 mM) and ATCI solution (15 mM).[1]

-

-

Incubation:

-

In a 96-well plate, add:

-

150

L Phosphate Buffer (0.1 M, pH 8.0)[1] -

20

L Test Compound solution -

20

L AChE solution (0.05 U/mL)

-

-

Incubate at 25°C for 15 minutes.

-

-

Substrate Addition: Add 10

L of DTNB and 10 -

Measurement: Measure absorbance at 412 nm immediately (t=0) and every minute for 10 minutes using a microplate reader.

-

Calculation:

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of substituting the chlorine atom (Derivatization) on biological activity, based on aggregated literature data [1, 6].

| Substituent (R) on Acetamide | Target Activity | Potency / Outcome | Mechanism Note |

| -Cl (Parent) | Bacteria (G+) | MIC: 12-25 | Covalent alkylation of thiols.[1] High toxicity.[1] |

| -Piperazine | AChE (Alzheimer's) | Ionic interaction with catalytic site.[1] | |

| -Morpholine | AChE / BuChE | Moderate inhibition; better solubility.[1] | |

| -Diethylamine | Local Anesthetic | Moderate | Lidocaine-like channel blocking.[1] |

| -Hydrazine | Antifungal | Zone of Inhib: 18mm | H-bonding donor; metal chelation potential.[1] |

Synthesis Workflow & Optimization

To maximize yield and minimize purification difficulty, the following workflow is recommended for generating a library of derivatives.

Caption: Optimized synthetic workflow for generating N-biphenyl-acetamide libraries.

Safety & Toxicology (Critical Assessment)

As a Senior Application Scientist, it is mandatory to highlight the risks associated with chloroacetamides :

-

PAINS Alert:

-chloroacetamides are classified as Pan-Assay Interference Compounds (PAINS) in some contexts due to their high reactivity.[1] They can produce false positives in screening by non-specifically alkylating the assay protein.[1]-

Mitigation: Always run a "no-enzyme" control and a "thiol-scavenger" control (e.g., adding GSH) to confirm mechanism.[1]

-

-

Cytotoxicity: The parent compound can deplete cellular Glutathione (GSH), leading to oxidative stress.[1]

-

Safe Design: Ensure the final drug candidate has fully substituted the chlorine atom with a stable amine to remove this toxicity.

-

References

-

Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives. PubMed. [Link]

-

Inhibition of human cholinesterases by drugs used to treat Alzheimer disease. PubMed. [Link][1]

-

Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Archives of Industrial Hygiene and Toxicology. [Link]

-

2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research. [Link][1]

-

Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Experimental and Therapeutic Medicine. [Link]

-

Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents. Bioorganic & Medicinal Chemistry. [Link][1]

Sources

- 1. Utilisation of bis-chloroacetamide derivative in the synthesis of new biologically active sulfide compounds [scielo.org.za]

- 2. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Covalent Binding Mechanism of N-1,1'-biphenyl-4-yl-2-chloroacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Resurgence of Covalent Modulators in Drug Discovery

For many years, the formation of covalent bonds between a small molecule and its protein target was often considered a liability in drug discovery, frequently associated with toxicity. However, the paradigm has shifted, with a growing recognition of the therapeutic potential of covalent inhibitors.[1] These molecules offer distinct advantages, including high potency and a prolonged duration of action, which can be particularly beneficial for challenging drug targets. This guide provides a comprehensive technical overview of the covalent binding mechanism of a specific electrophilic compound, N-1,1'-biphenyl-4-yl-2-chloroacetamide, offering insights for researchers engaged in the discovery and development of novel covalent therapeutics.

N-1,1'-biphenyl-4-yl-2-chloroacetamide is a molecule of interest due to its biphenyl scaffold, a common motif in bioactive compounds, and the presence of a reactive chloroacetamide "warhead."[2] The biphenyl group can participate in non-covalent interactions, guiding the molecule to a specific binding pocket on a protein. The chloroacetamide moiety, on the other hand, is an electrophile capable of forming a stable covalent bond with nucleophilic amino acid residues on the target protein.[1] This dual nature makes it a valuable tool for probing protein function and a potential starting point for the development of targeted covalent inhibitors.

This guide will delve into the chemical rationale behind the reactivity of the chloroacetamide warhead, provide detailed experimental workflows for identifying its protein targets, and present protocols for validating covalent engagement and characterizing the specific binding site. The methodologies described herein are grounded in established principles of chemical biology and proteomics, offering a robust framework for investigating the mechanism of action of this and other covalent modifiers.

The Chemical Rationale: Understanding the Chloroacetamide Warhead

The covalent binding of N-1,1'-biphenyl-4-yl-2-chloroacetamide to its protein target is driven by the electrophilic nature of the chloroacetamide group. This reactivity stems from the electron-withdrawing properties of the adjacent carbonyl group and the chlorine atom, which render the α-carbon susceptible to nucleophilic attack.

The primary mechanism of covalent bond formation is a bimolecular nucleophilic substitution (SN2) reaction.[1] In this process, a nucleophilic amino acid residue within the protein's binding pocket attacks the electrophilic α-carbon of the chloroacetamide. This leads to the formation of a transition state where the nucleophile is partially bonded to the carbon and the carbon-chlorine bond is partially broken. The reaction concludes with the displacement of the chloride ion and the formation of a stable covalent bond between the inhibitor and the protein.

While several amino acid residues possess nucleophilic side chains, cysteine is the most common target for chloroacetamide warheads due to the high nucleophilicity of its thiol group.[1] However, other residues such as lysine, histidine, and serine can also be targeted, depending on their accessibility and the local microenvironment within the protein's binding pocket. The biphenyl scaffold of N-1,1'-biphenyl-4-yl-2-chloroacetamide plays a crucial role in directing the chloroacetamide warhead to a specific location on the protein, thereby enhancing the selectivity of the covalent modification.[3]

A Roadmap for Target Identification: Pinpointing the Covalent Interaction

Identifying the specific protein(s) that N-1,1'-biphenyl-4-yl-2-chloroacetamide covalently modifies is a critical step in understanding its biological effects. Chemoproteomic strategies, particularly those utilizing mass spectrometry, are powerful tools for this purpose.[4]

Experimental Workflow for Target Identification

Caption: A generalized workflow for identifying the protein targets of a covalent inhibitor.

Protocol 1: Activity-Based Protein Profiling (ABPP)

ABPP is a powerful technique for identifying the protein targets of covalent inhibitors in a complex biological sample.[5] This method often involves a "clickable" version of the inhibitor, where an alkyne or azide group is incorporated into the molecule. This allows for the subsequent attachment of a reporter tag (e.g., biotin or a fluorophore) via click chemistry, enabling enrichment and identification of the modified proteins.[5]

Step-by-Step Methodology:

-

Synthesize a 'Clickable' Probe: Synthesize an analog of N-1,1'-biphenyl-4-yl-2-chloroacetamide containing a terminal alkyne or azide group.

-

Cell/Lysate Treatment: Treat cultured cells or cell lysates with the clickable probe at various concentrations and time points. Include a DMSO-treated control.

-

Lysis and Click Chemistry: Lyse the treated cells (if applicable) and perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reaction to attach a biotin-azide or biotin-alkyne tag.

-

Enrichment of Biotinylated Proteins: Use streptavidin-coated beads to enrich the biotinylated proteins.

-

On-Bead Digestion: Wash the beads extensively to remove non-specifically bound proteins and perform an on-bead tryptic digestion to release the peptides.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify and quantify the proteins that are significantly enriched in the probe-treated samples compared to the control.

Protocol 2: Tandem Mass Tag (TMT) Mass Spectrometry

TMT-based quantitative proteomics offers a complementary approach to ABPP for target identification. This method relies on the principle that covalent modification of a protein can alter its abundance or turnover, which can be quantified by mass spectrometry.

Step-by-Step Methodology:

-

Cell/Lysate Treatment: Treat cultured cells or cell lysates with N-1,1'-biphenyl-4-yl-2-chloroacetamide at various concentrations and time points. Include a DMSO-treated control.

-

Protein Extraction and Digestion: Extract total protein from the samples and digest them into peptides using an enzyme such as trypsin.

-

TMT Labeling: Label the peptides from each sample with a different TMT isobaric mass tag.

-

Sample Pooling and Fractionation: Combine the TMT-labeled peptide samples and fractionate them using high-pH reversed-phase liquid chromatography.

-

LC-MS/MS Analysis: Analyze each fraction by LC-MS/MS.

-

Data Analysis: Identify and quantify the relative abundance of proteins across the different treatment conditions. Look for proteins that show a significant change in abundance upon treatment with the inhibitor.

| Technique | Principle | Advantages | Considerations |

| ABPP | Direct enrichment of covalently modified proteins using a 'clickable' probe.[5] | High specificity for direct targets. | Requires synthesis of a modified probe. |

| TMT-MS | Quantifies changes in protein abundance upon inhibitor treatment. | Does not require a modified probe. | Can identify indirect effects on protein expression. |

Validating the Covalent Bond: Confirming Target Engagement

Once potential protein targets have been identified, it is essential to validate the covalent nature of the interaction. Several techniques can be employed to confirm that N-1,1'-biphenyl-4-yl-2-chloroacetamide forms a covalent bond with the target protein.

Experimental Workflow for Target Validation

Caption: A workflow for validating the covalent modification of a target protein.

Protocol 3: Western Blotting

Western blotting can provide initial evidence of covalent target engagement by observing a change in the protein's migration on an SDS-PAGE gel or by using an antibody that recognizes the unmodified protein but not the modified form.

Step-by-Step Methodology:

-

Cell Treatment and Lysis: Treat cultured cells with increasing concentrations of N-1,1'-biphenyl-4-yl-2-chloroacetamide. Lyse the cells to extract total protein.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Probe the membrane with a primary antibody specific for the putative target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Visualize the protein bands using a chemiluminescent substrate. A shift in the apparent molecular weight or a decrease in signal intensity can indicate covalent modification.

Protocol 4: Intact Protein Mass Spectrometry

Intact protein mass spectrometry is a direct and powerful method to confirm covalent binding by measuring the precise mass of the protein before and after incubation with the inhibitor.[4][6]

Step-by-Step Methodology:

-

Incubation: Incubate the purified target protein with N-1,1'-biphenyl-4-yl-2-chloroacetamide. Include a control sample with DMSO.

-

Desalting: Remove excess inhibitor and salts using a desalting column or buffer exchange.

-

LC-MS Analysis: Analyze the protein samples by liquid chromatography-mass spectrometry (LC-MS) using a high-resolution mass spectrometer.

-

Data Analysis: Deconvolute the mass spectra to determine the molecular weight of the protein in both the treated and control samples. A mass increase in the treated sample corresponding to the molecular weight of the inhibitor (minus the leaving group, in this case, chlorine) confirms covalent modification.[6]

| Technique | Principle | Advantages | Considerations |

| Western Blotting | Detects changes in protein size or antibody recognition. | Widely accessible technique. | Indirect evidence of modification. |

| Intact Protein MS | Directly measures the mass of the protein-inhibitor adduct.[4][6] | Unambiguous confirmation of covalent binding. | Requires purified protein and specialized equipment. |

Pinpointing the Site of Modification: Peptide Mapping

Identifying the specific amino acid residue that forms the covalent bond with N-1,1'-biphenyl-4-yl-2-chloroacetamide is crucial for understanding the mechanism of action and for structure-based drug design. Peptide mapping by LC-MS/MS is the gold standard for this purpose.[7]

Workflow for Binding Site Identification

Caption: A workflow for identifying the specific site of covalent modification on a protein.

Protocol 5: Peptide Mapping by LC-MS/MS

This technique involves digesting the modified protein into smaller peptides and then using mass spectrometry to identify the peptide that carries the covalent modification.

Step-by-Step Methodology:

-

Protein Modification and Separation: Covalently modify the purified target protein with N-1,1'-biphenyl-4-yl-2-chloroacetamide. Separate the modified protein from the unmodified protein, if possible (e.g., by chromatography).

-

In-Solution or In-Gel Digestion: Denature, reduce, and alkylate the protein, then digest it into peptides using a specific protease like trypsin.

-

LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS. The mass spectrometer will isolate and fragment the peptides.

-

Data Analysis: Use database search software to identify the peptides from their fragmentation patterns. Search for a mass shift on a specific amino acid corresponding to the addition of the N-1,1'-biphenyl-4-yl-2-acetamide group. The fragmentation data will confirm the exact site of modification.[6]

Conclusion and Future Perspectives

Elucidating the covalent binding mechanism of N-1,1'-biphenyl-4-yl-2-chloroacetamide requires a multi-faceted approach that combines chemical biology, proteomics, and mass spectrometry. The workflows and protocols outlined in this guide provide a robust framework for identifying the protein targets, validating the covalent interaction, and pinpointing the specific site of modification.

A thorough understanding of how this and other covalent modifiers interact with their protein targets is paramount for the rational design of next-generation covalent drugs. By carefully characterizing the on- and off-target effects of these compounds, researchers can optimize their selectivity and minimize potential toxicity, ultimately leading to the development of safer and more effective therapeutics. Future studies could involve structural biology techniques, such as X-ray crystallography or cryo-electron microscopy, to visualize the covalent complex and further inform structure-activity relationship studies.

References

-

Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC. National Center for Biotechnology Information. [Link]

-

Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - SciSpace. SciSpace. [Link]

-

Covalent Fragment Screening Using the Quantitative Irreversible Tethering Assay - JoVE. Journal of Visualized Experiments. [Link]

-

Chemoproteomic methods for covalent drug discovery - PMC. National Center for Biotechnology Information. [Link]

-

Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. ResearchGate. [Link]

-

Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles | ACS Chemical Biology - ACS Publications. ACS Publications. [Link]

-

Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - MDPI. MDPI. [Link]

-

Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles - PMC. National Center for Biotechnology Information. [Link]

-

Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery - Peak Proteins. Peak Proteins. [Link]

-

Covalent modification of proteins by plant-derived natural products: Proteomic approaches and biological impacts - NIH. National Institutes of Health. [Link]

-

Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry | Journal of the American Chemical Society. ACS Publications. [Link]

-

Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles Guy M. Quanrud, Sunil V. Bal - ChemRxiv. ChemRxiv. [Link]

-

Approaches to covalent protein modification in chemical biology and... - ResearchGate. ResearchGate. [Link]

-

Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases - PubMed. National Center for Biotechnology Information. [Link]

-

Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography - MDPI. MDPI. [Link]

-

Unanticipated mechanisms of covalent inhibitor and synthetic ligand cobinding to PPARγ. eLife. [Link]

-

Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Publishing. Royal Society of Chemistry. [Link]

-

Deciphering the Mechanism of Binding Selectivity of Chlorofluoroacetamide-Based Covalent Inhibitors toward L858R/T790M Resistance Mutation - PubMed. National Center for Biotechnology Information. [Link]

-

(PDF) Covalent Modification of Proteins by Plant‐Derived Natural Products: Proteomic Approaches and Biological Impacts - ResearchGate. ResearchGate. [Link]

-

Design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists - PubMed. National Center for Biotechnology Information. [Link]

-

2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide - MDPI. MDPI. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. asianpubs.org [asianpubs.org]

- 3. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Biological Activity & Medicinal Chemistry of N-(biphenyl-4-yl)-2-chloroacetamide

Executive Summary

N-(biphenyl-4-yl)-2-chloroacetamide (CAS: 101-99-5) represents a critical scaffold in medicinal chemistry, functioning both as a reactive electrophilic intermediate and a bioactive pharmacophore. Its structure combines a lipophilic biphenyl anchor with a reactive

In drug development, this molecule is primarily utilized for two purposes:

-

Covalent Inhibition: The chloroacetamide moiety acts as an alkylating agent, forming irreversible covalent bonds with nucleophilic cysteine residues in target proteins. This mechanism is exploited in the design of targeted covalent inhibitors (TCIs) for enzymes and receptors.

-

Synthetic Intermediate: It serves as a precursor for generating complex N-substituted glycinamide derivatives (e.g., TRPV1 antagonists, antifungal agents) by displacing the chloride with secondary amines.

This guide provides a technical analysis of its synthesis, biological mechanism of action (MOA), and experimental protocols for evaluating its activity.

Chemical Structure & Properties

The molecule consists of three distinct functional zones that dictate its biological behavior:

| Zone | Component | Function in Biological Systems |

| A | Biphenyl Ring System | Hydrophobic Anchor: Provides high lipophilicity (LogP ~3.5), facilitating membrane permeability and binding to hydrophobic pockets in enzymes or receptors. |

| B | Amide Linker | Recognition Element: Offers hydrogen bond donor/acceptor sites (NH/CO) to orient the molecule within the binding site. |

| C | Electrophilic Warhead: The carbon adjacent to the chlorine is electron-deficient, making it susceptible to nucleophilic attack by biological thiols (S |

Synthesis Pathway

The synthesis is a standard nucleophilic acyl substitution. The high reactivity of chloroacetyl chloride requires controlled conditions to prevent bis-acylation or hydrolysis.

Figure 1: Synthetic pathway for N-(biphenyl-4-yl)-2-chloroacetamide via acyl substitution.

Biological Mechanism of Action (MOA)

The biological activity of N-(biphenyl-4-yl)-2-chloroacetamide is driven by covalent modification . Unlike reversible inhibitors that rely solely on equilibrium binding, this molecule permanently modifies its target.

Cysteine Alkylation (The "Warhead" Effect)

The primary mechanism is the alkylation of cysteine thiols in proteins. The sulfur atom of a cysteine residue attacks the

Reaction:

This irreversible bond can:

-

Inactivate Enzymes: If the cysteine is in the catalytic active site (e.g., cysteine proteases).

-

Disrupt Signaling: If the cysteine is involved in redox sensing or structural stability.

Lipophilic Targeting

The biphenyl group is crucial for specificity. While the chloroacetamide is a generic electrophile, the biphenyl tail directs the molecule to hydrophobic domains. This "address-and-warhead" concept increases the local concentration of the inhibitor near the target cysteine, distinguishing it from non-specific alkylating agents like iodoacetamide.

Figure 2: Mechanism of Action - From hydrophobic recognition to covalent inhibition.

Therapeutic Applications & Activity Profile[1][2][3][4]

Antimicrobial Activity

Studies on N-substituted chloroacetamides demonstrate broad-spectrum antimicrobial potential.

-

Antifungal: Active against Fujenum udum and Curvalaria lunata.[1] The mechanism likely involves the inhibition of fungal enzymes dependent on thiol groups (e.g., ergosterol synthesis pathways).

-

Antibacterial: Moderate activity against S. aureus (Gram-positive) and E. coli (Gram-negative).[2] The lipophilic biphenyl group aids in penetrating the bacterial cell wall.

Cytotoxicity & Anticancer Potential

The compound serves as a scaffold for anticancer agents.[3]

-

Direct Cytotoxicity: High concentrations can induce apoptosis by non-specifically alkylating DNA or essential cellular proteins (e.g., tubulin, glutathione).

-

Prodrug/Intermediate: It is frequently converted into amino-acetamides (e.g., by reacting with piperazine). These derivatives often show improved selectivity and reduced toxicity compared to the parent chloroacetamide.

-

Example: Derivatives have been explored as TRPV1 antagonists for pain management and as inhibitors in cancer cell lines (e.g., HeLa, MCF-7).

-

Toxicity Considerations

-

Skin Sensitization: Chloroacetamides are known sensitizers (contact dermatitis) due to their ability to haptenize skin proteins.

-

Genotoxicity: As an alkylating agent, there is a theoretical risk of mutagenicity, requiring careful handling and Ames testing during development.

Experimental Protocols

Protocol: Synthesis of N-(biphenyl-4-yl)-2-chloroacetamide

Objective: To synthesize high-purity intermediate for biological testing.

Reagents:

-

4-Aminobiphenyl (1.0 eq)

-

Chloroacetyl chloride (1.2 eq)

-

Triethylamine (TEA) (1.5 eq)

-

Dichloromethane (DCM) (Anhydrous)

Procedure:

-

Preparation: Dissolve 4-aminobiphenyl (10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask. Add TEA (15 mmol) and cool the mixture to 0°C in an ice bath.

-

Addition: Add chloroacetyl chloride (12 mmol) dropwise over 30 minutes. Caution: Exothermic reaction.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:Ethyl Acetate 7:3).

-

Workup: Wash the reaction mixture with water (2 x 30 mL), 1M HCl (2 x 30 mL) to remove unreacted amine, and saturated NaHCO

(2 x 30 mL). -

Isolation: Dry the organic layer over anhydrous MgSO

, filter, and concentrate under reduced pressure. -

Purification: Recrystallize the solid residue from ethanol/water to yield off-white crystals.

Protocol: Determination of Covalent Binding (Ellman's Assay)

Objective: To verify the reactivity of the chloroacetamide warhead against thiols.

Reagents:

-

Test Compound: N-(biphenyl-4-yl)-2-chloroacetamide (100 µM)

-

Substrate: L-Cysteine or Glutathione (GSH) (100 µM)

-

Reagent: DTNB (Ellman's Reagent)

-

Buffer: PBS (pH 7.4)

Procedure:

-

Incubation: Mix the test compound and L-Cysteine in PBS. Incubate at 37°C for defined time points (0, 15, 30, 60 min).

-

Quantification: At each time point, add an aliquot to a solution containing DTNB.

-

Readout: Measure absorbance at 412 nm. DTNB reacts with free thiols to produce TNB (yellow).

-

Analysis: A decrease in absorbance over time indicates the consumption of free thiols by the test compound (alkylation).

Protocol: In Vitro Cytotoxicity (MTT Assay)

Objective: Assess the IC50 of the compound against cancer cell lines.

Procedure:

-

Seeding: Seed cells (e.g., HeLa or MCF-7) in 96-well plates (5,000 cells/well) and incubate for 24h.

-

Treatment: Treat cells with serial dilutions of N-(biphenyl-4-yl)-2-chloroacetamide (0.1 µM to 100 µM). Include DMSO control.

-

Incubation: Incubate for 48 hours at 37°C, 5% CO

. -

Development: Add MTT reagent (0.5 mg/mL) and incubate for 4 hours. Solubilize formazan crystals with DMSO.

-

Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression.

References

-

Asian Journal of Chemistry. (2010). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives.Link

-

National Institutes of Health (PMC). (2020). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests.Link

-

Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of N-(2-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl) Acetamide and its Derivatives.Link

-

Molecules (MDPI). (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis.[4]Link

-

Bioorganic & Medicinal Chemistry. (2018). Design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists.[5]Link

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. media.neliti.com [media.neliti.com]

- 3. Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potential of 2-Chloro- N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of N-(1,1'-biphenyl-4-yl)-2-chloroacetamide from 4-Aminobiphenyl: An Application Note and Protocol

<

Abstract

This comprehensive guide details the synthesis of N-(1,1'-biphenyl-4-yl)-2-chloroacetamide, a valuable intermediate in pharmaceutical and materials science research. The protocol outlines the N-acylation of 4-aminobiphenyl with 2-chloroacetyl chloride. This document provides a robust, step-by-step experimental procedure, including reagent specifications, reaction conditions, and product purification. Furthermore, it delves into the underlying chemical principles, safety considerations, and analytical characterization of the final product, serving as a vital resource for researchers in organic synthesis and drug development.

Introduction

N-acylation is a fundamental and widely utilized transformation in organic chemistry for the formation of stable amide bonds.[1][2] These amide linkages are integral structural motifs in a vast array of pharmaceuticals, natural products, and advanced materials.[1] The specific target of this protocol, N-(1,1'-biphenyl-4-yl)-2-chloroacetamide, is a key building block in the synthesis of more complex molecules. The presence of the reactive α-chloro group provides a versatile handle for subsequent nucleophilic substitutions, enabling the construction of diverse molecular architectures.[1][3] 4-Aminobiphenyl, the starting material, is a well-known arylamine, and its derivatives are of significant interest in various fields, including the development of carbonic anhydrase inhibitors and TRPV1 antagonists.[4][5]

This application note provides a detailed and reliable protocol for the synthesis of N-(1,1'-biphenyl-4-yl)-2-chloroacetamide, emphasizing safety, efficiency, and high purity of the final product.

Chemical Theory and Mechanism

The synthesis of N-(1,1'-biphenyl-4-yl)-2-chloroacetamide from 4-aminobiphenyl and 2-chloroacetyl chloride proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group in 4-aminobiphenyl acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-chloroacetyl chloride. This initial attack forms a tetrahedral intermediate.

Subsequently, the intermediate collapses, leading to the elimination of a chloride ion and the formation of a protonated amide. The released chloride ion then deprotonates the nitrogen atom, yielding the final product, N-(1,1'-biphenyl-4-yl)-2-chloroacetamide, and hydrochloric acid as a byproduct. To neutralize the generated HCl, a base is often added to the reaction mixture to drive the reaction to completion and prevent protonation of the starting amine.

Safety Precautions

Extreme caution must be exercised when handling the reagents involved in this synthesis.

-

4-Aminobiphenyl: This compound is a known human carcinogen and is toxic if swallowed.[6][7][8][9] It can be absorbed through the skin.[8][9] All handling must be done in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[6][10] In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[6][10]

-

2-Chloroacetyl chloride: This reagent is highly corrosive, toxic, and a lachrymator.[11][12][13][14] It reacts violently with water, releasing toxic gases.[12][13] It can cause severe burns to the skin and eyes.[11][12][13][14] Always handle this chemical in a fume hood, wearing appropriate PPE.[12] Ensure all glassware is dry before use.

-

Solvents: The organic solvents used in this procedure are flammable and should be handled with care, away from ignition sources.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Amount | Moles | Stoichiometric Ratio |

| 4-Aminobiphenyl | C₁₂H₁₁N | 169.23 | 1.69 g | 0.01 | 1.0 |

| 2-Chloroacetyl chloride | C₂H₂Cl₂O | 112.94 | 0.86 mL (1.24 g) | 0.011 | 1.1 |

| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 1.53 mL (1.11 g) | 0.011 | 1.1 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - | - |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | 2 x 25 mL | - | - |

| Brine | - | - | 25 mL | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | q.s. | - | - |

| Ethanol (for recrystallization) | C₂H₆O | 46.07 | As needed | - | - |

Experimental Workflow Diagram

Caption: Workflow for the synthesis of N-(1,1'-biphenyl-4-yl)-2-chloroacetamide.

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.69 g (0.01 mol) of 4-aminobiphenyl in 50 mL of dichloromethane (DCM).

-

Add 1.53 mL (0.011 mol) of triethylamine to the solution.

-

Cool the flask in an ice-water bath to 0 °C.

-

While stirring, add 0.86 mL (0.011 mol) of 2-chloroacetyl chloride dropwise to the reaction mixture over a period of 10-15 minutes. A white precipitate may form during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2 hours.

-

Work-up: Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 25 mL of saturated sodium bicarbonate solution (twice) and 25 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Recrystallize the crude solid from hot ethanol.[15][16] Dissolve the crude product in a minimum amount of boiling ethanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[15]

-

Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol.

-

Dry the crystals in a vacuum oven to obtain the pure N-(1,1'-biphenyl-4-yl)-2-chloroacetamide.

Product Characterization

The identity and purity of the synthesized N-(1,1'-biphenyl-4-yl)-2-chloroacetamide should be confirmed by standard analytical techniques.

-

Melting Point: A sharp melting point indicates a high degree of purity.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the amide C=O stretch (around 1670 cm⁻¹), and C-Cl stretch (around 750 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show characteristic signals for the aromatic protons of the biphenyl group, a singlet for the methylene protons (CH₂) adjacent to the chlorine atom, and a singlet for the amide proton (NH).[17]

-

¹³C NMR: The spectrum will display signals for the carbonyl carbon, the methylene carbon, and the aromatic carbons of the biphenyl moiety.[17]

-

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product, along with a characteristic isotopic pattern for the presence of a chlorine atom.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of N-(1,1'-biphenyl-4-yl)-2-chloroacetamide. By following the outlined procedures and adhering to the stringent safety precautions, researchers can efficiently synthesize this valuable intermediate in high yield and purity. The provided characterization data will aid in the confirmation of the final product's identity and quality, facilitating its use in subsequent research and development endeavors.

References

-

New Jersey Department of Health. (2007). 4-Aminodiphenyl - Hazardous Substance Fact Sheet. Retrieved from [Link]

-

International Labour Organization & World Health Organization. (2021). ICSC 0759 - 4-AMINOBIPHENYL. Retrieved from [Link]

-

Krishna Solvechem Ltd. (n.d.). Chloroacetyl chloride CAS No - MATERIAL SAFETY DATA SHEET - SDS / MSDS. Retrieved from [Link]

- Popović-Nikolić, M., et al. (2017). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Molecules, 22(10), 1731.

-

University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]

-

Massachusetts Institute of Technology. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

- Khan, I., et al. (2022). Facile synthesis of aminobiphenyl sulfonamides via Chan–Lam coupling and their biological evaluation as potent carbonic anhydrase inhibitors. Scientific Reports, 12(1), 1-11.

- Hein, D. W., et al. (2018). Role of N-acetyltransferase 2 acetylation polymorphism in 4, 4'-methylene bis (2-chloroaniline)

- Google Patents. (n.d.). CN106366002A - Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid.

- Balaji, B. S., et al. (2019). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions.

-

The Royal Society of Chemistry. (n.d.). Chitosan-Proline supported palladium (II) a green nanocatalyst for Suzuki cross-coupling reaction in water. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). En-route new Method for the Synthesis of 4-phenylpiperidine pharmacophore using Ir-catalysed C-H Activation/Borylation and a. Retrieved from [Link]

- Phukan, K., & Sarma, P. (2014). Regioselective N-Acylation of Nitrogenous Heterocyclic Compounds. International Journal of Pharmaceutical Sciences and Research, 5(6), 2345-2350.

- Google Patents. (n.d.). US2321278A - Preparation of chloroacetamide.

-

Reddit. (2024). Help with NMR/IR Identification. Retrieved from [Link]

-

PubMed. (2018). Design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. Retrieved from [Link]

-

University of Nebraska-Lincoln. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. Retrieved from [Link]

-

Universiti Teknologi MARA. (2024). Synthesis, Characterizations and Multivariate Data Analysis of Non- and Nitrile-Functionalized N-Heterocyclic Carbene Complexes of Silver(I) and Palladium(II). Retrieved from [Link]

-

Reddit. (2023). Good solvent for recrystalizing 4-biphenyl carboxylic acid?. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 3. Chloroacetyl chloride: applications in synthesis and toxicology_Chemicalbook [chemicalbook.com]

- 4. Facile synthesis of aminobiphenyl sulfonamides via Chan–Lam coupling and their biological evaluation as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. echemi.com [echemi.com]

- 8. nj.gov [nj.gov]

- 9. ICSC 0759 - 4-AMINOBIPHENYL [inchem.org]

- 10. fishersci.com [fishersci.com]

- 11. actylislab.com [actylislab.com]

- 12. kscl.co.in [kscl.co.in]

- 13. fishersci.com [fishersci.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. people.chem.umass.edu [people.chem.umass.edu]

- 16. reddit.com [reddit.com]

- 17. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Targeted Cysteine Alkylation using N-(1,1'-biphenyl-4-yl)-2-chloroacetamide

Abstract

This guide details the application of N-(1,1'-biphenyl-4-yl)-2-chloroacetamide (referred to herein as BCA-BPh ) for targeted cysteine alkylation. Unlike generic capping agents (e.g., Iodoacetamide) used in standard proteomics to prevent disulfide scrambling, BCA-BPh is a hydrophobic covalent probe . It is primarily employed in Chemoproteomics and Fragment-Based Drug Discovery (FBDD) to assess the "ligandability" of cysteine residues within hydrophobic pockets. This protocol provides the optimized workflow for solubilization, labeling, and Mass Spectrometry (MS) validation, ensuring high specificity for nucleophilic thiols (

Chemical Mechanism & Properties[1]

The Molecule[2]

-

IUPAC Name: N-(1,1'-biphenyl-4-yl)-2-chloroacetamide

-

CAS: 4168-01-2 (also ref. 3289-77-8)

-

Formula:

-

Molecular Weight: 245.71 g/mol

-

Warhead:

-Chloroacetamide (Moderately reactive electrophile). -

Scaffold: Biphenyl (Provides steric bulk and hydrophobic affinity).

Reaction Mechanism ( )

The reaction proceeds via a bimolecular nucleophilic substitution (

Key Characteristic: The reaction is pH-dependent. The cysteine must be in its deprotonated thiolate form (typically pH > 7.5) to be nucleophilic enough to react efficiently with the chloroacetamide warhead.

Figure 1: Mechanism of Cysteine Alkylation by Chloroacetamide Probes.

Critical Experimental Parameters

To ensure data integrity, the following parameters must be controlled. The hydrophobicity of the biphenyl group requires specific handling compared to standard IAA protocols.

| Parameter | Recommended Condition | Scientific Rationale |

| Solvent | DMSO (Stock), <5% Final in Assay | The biphenyl group is insoluble in pure water. Stock must be 50-100 mM in DMSO. High aqueous content causes precipitation, leading to false negatives. |

| pH | 7.5 – 8.5 | Optimizes for the thiolate anion ( |

| Stoichiometry | 10x – 50x molar excess | Ensures pseudo-first-order kinetics. Excess is required to drive the reaction to completion within 1-4 hours. |

| Quenching | 10 mM DTT or | Rapidly scavenges unreacted probe to prevent non-specific alkylation during denaturation or digestion steps. |

| Temperature | 25°C (Room Temp) | Higher temperatures increase the risk of off-target alkylation (e.g., N-termini or Lysine at high pH). |

Protocol 1: Intact Protein Screening (Ligandability Assessment)

Use this protocol to determine if a target protein has an accessible, reactive cysteine capable of accommodating the hydrophobic biphenyl group.

Materials

-

Target Protein: >90% purity, in non-amine buffer (HEPES or Phosphate preferred).

-

BCA-BPh Stock: 50 mM in anhydrous DMSO.

-

Reaction Buffer: 50 mM HEPES, 150 mM NaCl, pH 8.0.

-

Quench Solution: 1 M DTT.

Step-by-Step Workflow

-

Preparation: Dilute protein to 5–10 µM in Reaction Buffer.

-

Labeling: Add BCA-BPh to a final concentration of 100 µM (10x–20x excess).

-

Control: Add equivalent volume of DMSO to a separate protein aliquot.

-

-

Incubation: Incubate at 25°C for 2 hours with gentle agitation.

-

Note: Do not vortex vigorously; biphenyl compounds can aggregate at air-water interfaces.

-

-

Quenching: Add DTT to a final concentration of 10 mM. Incubate for 5 minutes.

-

Analysis: Analyze immediately via LC-MS (Intact Protein Mode) or desalting columns if buffer exchange is needed.

Data Interpretation (Mass Shift)

Upon successful alkylation, the protein mass will increase.

-

Mass of BCA-BPh: 245.71 Da

-

Mass of HCl lost: 36.46 Da

-

Expected Mass Shift (

): +209.25 Da per modified cysteine.

Protocol 2: Competitive Peptide Mapping (Binding Site Identification)

Use this protocol to identify exactly WHICH cysteine residue is modified, or to validate if a drug candidate competes for the same pocket.

Figure 2: Competitive Chemoproteomics Workflow.

Methodology

-

Incubation: Follow Protocol 1 (Steps 1-3).

-

Denaturation: Add Urea to 8M final concentration to unfold the protein.

-

Reduction: Add DTT (5 mM) to reduce any disulfides not probed. (Note: The thioether bond formed by BCA-BPh is stable; DTT will not reverse it).

-

Secondary Alkylation (Blocking): Add Iodoacetamide (IAA) to 15 mM. Incubate 20 min in dark.

-

Purpose: This caps all cysteines that did not react with BCA-BPh.

-

-

Digestion: Dilute Urea to <1M using Ammonium Bicarbonate. Add Trypsin (1:50 ratio). Digest overnight at 37°C.

-

LC-MS/MS: Analyze peptides.

-

Database Search:

-

Static Mod: Carbamidomethyl (+57.02) on Cys (from IAA).

-

Variable Mod: Biphenyl-acetamide (+209.0844) on Cys.

-

Logic: If the variable mod is found, that cysteine is the binding site. If the signal decreases in the presence of a competitor drug, the drug binds that site.

-

Troubleshooting & QC

| Issue | Probable Cause | Corrective Action |

| Precipitation | High probe conc. or low organic solvent. | Ensure final DMSO is 2-5%. Do not exceed 200 µM probe in aqueous buffer. |

| Low Labeling Efficiency | pH too low (< 7.0). | Chloroacetamides are less reactive than maleimides. Adjust pH to 8.0 to favor the thiolate. |

| Non-Specific Labeling | pH too high (> 9.0) or incubation too long. | At high pH, N-termini or Lysines may react. Restrict pH to 8.0 and time to <4 hours. |

| Methionine Oxidation | Reagent quality or aggressive conditions.[1] | Chloroacetamides can induce Met oxidation (see Ref 4). Use fresh reagents and minimize light exposure. |

References

-

Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature, 534(7608), 570–574. Link

-

Resnick, E., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening.[2] Journal of the American Chemical Society, 141(22), 8951–8968. Link

-

Baillie, T. A. (2016). Targeted Covalent Inhibitors for Drug Design. Angewandte Chemie International Edition, 55(43), 13408–13421. Link

-